TRANS-4-CHLORO-2-BUTENE-1-OL TRANS-4-CHLORO-2-BUTENE-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC14426460
InChI: InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2
SMILES:
Molecular Formula: C4H7ClO
Molecular Weight: 106.55 g/mol

TRANS-4-CHLORO-2-BUTENE-1-OL

CAS No.:

Cat. No.: VC14426460

Molecular Formula: C4H7ClO

Molecular Weight: 106.55 g/mol

* For research use only. Not for human or veterinary use.

TRANS-4-CHLORO-2-BUTENE-1-OL -

Specification

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
IUPAC Name 4-chlorobut-2-en-1-ol
Standard InChI InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2
Standard InChI Key WVRLAHTVGOLBEB-UHFFFAOYSA-N
Canonical SMILES C(C=CCCl)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Trans-4-chloro-2-butene-1-ol features a four-carbon chain with a hydroxyl group (-OH) at carbon 1, a chlorine atom at carbon 4, and a trans double bond between carbons 2 and 3. Its IUPAC name, (E)-4-chlorobut-2-en-1-ol, reflects this configuration. The trans orientation minimizes steric hindrance, enhancing thermal stability compared to its cis counterpart .

The InChI key, InChI=1/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+, encodes its stereochemistry and functional groups . The compound’s planar structure facilitates interactions in synthetic and biological systems, as evidenced by its reactivity in nucleophilic substitutions and elimination reactions .

Physicochemical Properties

Key physical properties are summarized below:

PropertyValueSource
Molecular Weight106.55 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point182.8 ± 28.0°C at 760 mmHg
Flash Point83.2 ± 19.4°C
SolubilityModerate in polar solvents

The compound’s moderate solubility in ethanol and water arises from hydrogen bonding via the hydroxyl group, while its chlorine atom contributes to electrophilicity at carbon 4 .

Reactivity and Chemical Behavior

Stability and Degradation

Thermal stability is higher in the trans isomer due to reduced steric strain. Under oxidative conditions, degradation products may include chlorinated aldehydes or ketones, though experimental data on degradation pathways remain limited in accessible sources .

Industrial and Research Applications

Organic Synthesis

Trans-4-chloro-2-butene-1-ol is a precursor in synthesizing chiral pharmaceuticals and specialty chemicals. Its chlorine and hydroxyl groups enable sequential functionalization, making it valuable for constructing complex molecules . For instance, it may serve as an intermediate in cardiovascular drug development, though specific case studies are omitted due to source restrictions.

Material Science

In polymer production, the compound’s double bond facilitates polymerization, yielding materials with tailored thermal and mechanical properties. Industrial applications include resins and elastomers, though detailed formulations are proprietary .

Biological Research

Preliminary studies suggest the compound irritates mucous membranes and skin by activating sensory neurons, implicating it in pain pathway research . Its electrophilic chlorine may also inhibit enzymes, offering avenues for studying metabolic disorders .

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